Diethyl 2-[(2E)-2-butenyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(E)-2-Butenyl]malonate is an organic compound with the molecular formula C11H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 2-butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-[(E)-2-Butenyl]malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (NaOEt) to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-butenyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-[(E)-2-Butenyl]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(E)-2-Butenyl]malonate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with different alkyl halides to form substituted malonates.
Hydrolysis: The ester groups in diethyl 2-[(E)-2-Butenyl]malonate can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: 2-butenyl bromide, methyl iodide
Solvents: Ethanol, tetrahydrofuran (THF)
Acids: Hydrochloric acid (HCl) for hydrolysis reactions
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid Derivatives: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(E)-2-Butenyl]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-[(E)-2-Butenyl]malonate involves the formation of an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution with alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the resonance stabilization of the enolate ion .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-[(E)-2-Butenyl]malonate can be compared with other malonate derivatives such as:
Diethyl Malonate: Lacks the 2-butenyl group, making it less reactive in certain alkylation reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.
Ethyl Acetoacetate: Contains a keto group, leading to different reactivity patterns in organic synthesis.
Eigenschaften
Molekularformel |
C11H18O4 |
---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
diethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+ |
InChI-Schlüssel |
FAGUWAFYGLVLTA-QPJJXVBHSA-N |
Isomerische SMILES |
CCOC(=O)C(C/C=C/C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CC=CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.